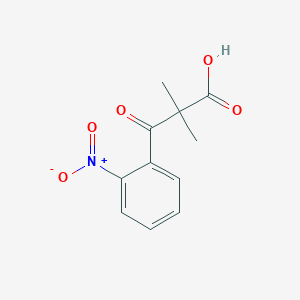![molecular formula C7H9N3O2 B13179092 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13179092.png)
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
准备方法
The synthesis of 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations. The reaction conditions often involve refluxing in solvents such as 1,4-dioxane or acetic acid . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and scalability.
化学反应分析
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism by which 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms, leading to variations in chemical properties and applications.
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-2-1-3-8-6(4)10-9-5/h1-3H2,(H,11,12)(H2,8,9,10) |
InChI 键 |
HROYYDWPBIVSOU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(NN=C2NC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
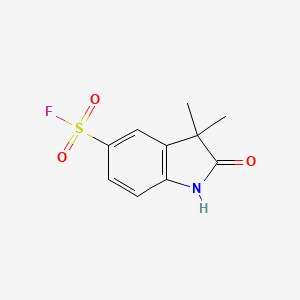
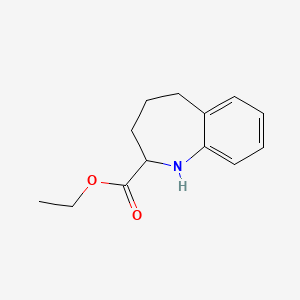
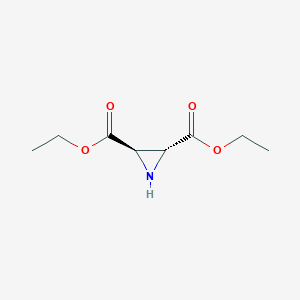

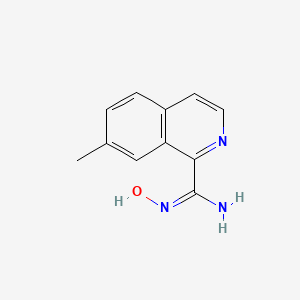
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
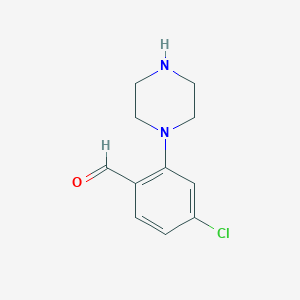
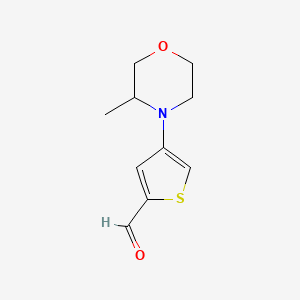

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)
